对红D6

描述

Para Red D6 is a class of bright cherry-red synthetic organic colorants . It was first synthesized in 1880 by Holliday in England . The dye is made by reacting beta-naphthol with Paranitroaniline, a coal-tar derivative . Different shades are obtained by varying the temperature and pH of the mixture .

Synthesis Analysis

The synthesis of Para Red involves the preparation of p-nitroaniline by the nitration of acetanilide and subsequent hydrolysis of the nitration product . This compound is then diazotized and the resulting diazonium salt is used to synthesize the dye Para Red . The final step of the synthesis can be conducted with fabric in the reaction mixture, thereby dyeing the fabric .

Molecular Structure Analysis

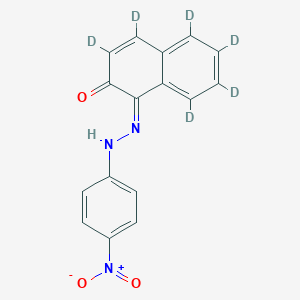

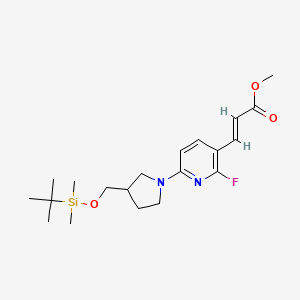

The molecular formula of Para Red D6 is C16H11N3O3 . It has a molecular weight of 293.277 Da . The structure of Para Red D6 includes a nitrogen-nitrogen double bond (N=N), which is a characteristic feature of azo dyes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Para Red include the nitration of acetanilide to prepare p-nitroaniline, followed by the diazotization of this compound . The resulting diazonium salt is then used to synthesize Para Red .

Physical And Chemical Properties Analysis

Para Red D6 is insoluble in water and ethanol . It has a melting point of 248-252°C . The composition of Para Red D6 is C16H11N3O3 .

科学研究应用

非线性光学性质

- 非线性光学材料开发:对红表现出很强的非线性折射率、吸收系数和三阶非线性磁化率。这些性质表明其在开发非线性光学材料方面的潜力(Mostaghni & Abed,2018)。

环境和化学分析

- 环境处理中的降解:关于臭氧化和声解过程对与对红相关的化合物玫瑰精基本单盐酸盐的化学氧化的研究表明了其在处理环境废物中的潜在用途(Martins、Canalli、Azevedo & Pires,2006)。

- 食品中的检测:开发一种用于检测鸡蛋中对红的间接竞争性免疫分析方法,证明了其在食品安全分析中的应用(Chang 等人,2011)。

- 食品中的灵敏检测方法:已经开发出一种新型酶联免疫吸附测定 (ELISA) 来检测食品样品中的对红,显示出食品安全和质量控制的潜力(Wang、Wei、Li、Li、Li & Xu,2012)。

光物理学和材料科学

- 红移偶氮苯光开关:对与对红密切相关的偶氮苯化合物进行了研究,以期在体内使用,靶向光控药物和生物靶点(Dong 等人,2015)。

- 互变异构研究:对与对红在结构上相关的苯撑双-C-取代吡唑的互变异构的研究,提供了对材料科学中质子转移和分子动力学的见解(Sanz 等人,2008)。

能源和电动力学

- 能量收集:对使用纳米多孔膜的反向电渗析的研究,对红可能在其中发挥作用,突出了其在能量收集技术中的相关性(Kwon 等人,2014)。

荧光和光谱学

- 荧光相关光谱:对与对红的荧光特性相关的红色荧光蛋白的研究,强调了其在生物和光物理学研究中的应用(Schenk 等人,2004)。

作用机制

While the specific mechanism of action of Para Red D6 is not explicitly mentioned, azo dyes in general are known to impart color due to the extent of delocalization of electrons . More delocalization shifts the absorption max to longer wavelengths, making the light absorbed redder, while less delocalization shifts the absorption max to shorter wavelengths .

安全和危害

未来方向

While specific future directions for Para Red D6 are not mentioned, it’s worth noting that the production of organic dyes, including azo dyes like Para Red, is constantly expanding to adapt to changing regulations and technology . These dyes are important for various industries, including food and beverage testing .

属性

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-nitrophenyl)hydrazinylidene]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,17H/b18-16-/i1D,2D,3D,4D,5D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHQDMGGRZPFAW-YNUXJZMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

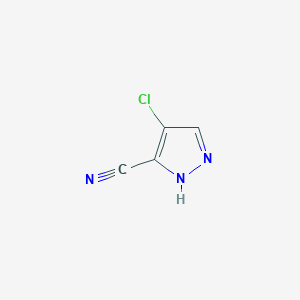

![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)